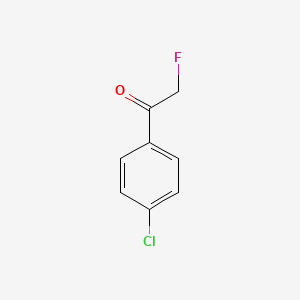

1-(4-Chlorophenyl)-2-fluoroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRFTYRPATKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313021 | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-78-2 | |

| Record name | 329-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2-fluoroethanone CAS number 329-78-2

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-fluoroethanone (CAS 329-78-2)

Executive Summary

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a para-chlorinated phenyl ring and an α-fluorinated ketone, imparts a unique reactivity profile that is highly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple reactive sites—the electrophilic carbonyl carbon, the adjacent fluorine-bearing carbon, and the aromatic ring—allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, chemical reactivity, analytical characterization, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is an off-white to light yellow solid at room temperature.[3] The molecule's key attributes are derived from the interplay between the electron-withdrawing chlorine and fluorine atoms and the aromatic ketone core.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct). The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon). [3]2. Charge Catalyst and Solvent: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a suitable dry, non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Fluoroacetyl chloride (1.0 equivalent) is added dropwise to the cooled AlCl₃ suspension while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Chlorobenzene (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the α-fluoroketone moiety. This functional group presents two primary electrophilic sites susceptible to nucleophilic attack.

-

Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. This can be followed by reduction to form a secondary alcohol or reaction with Grignard reagents to extend the carbon chain. [1]2. α-Carbon: The presence of the highly electronegative fluorine atom enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the displacement of the fluoride ion by various nucleophiles, such as amines or thiols, providing a pathway to more complex molecular structures. [1] The para-chlorine on the phenyl ring is an electron-withdrawing group, which can subtly influence the reactivity of the ketone by further polarizing the carbonyl group. However, it is generally stable and does not participate in reactions unless under harsh conditions required for nucleophilic aromatic substitution. [2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The expected data from standard spectroscopic techniques are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Protons: A doublet for the methylene protons (-CH₂F) around ~5.5-6.0 ppm, with a large coupling constant (JH-F) of ~45-50 Hz due to geminal coupling with the fluorine atom. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around ~190-195 ppm. Alpha-Carbon (-CH₂F): A doublet around ~85-90 ppm due to one-bond coupling with fluorine (JC-F). Aromatic Carbons: Four signals in the ~128-140 ppm range, with the carbon attached to chlorine showing a distinct shift. |

| ¹⁹F NMR | A triplet in the range of ~ -220 to -240 ppm (referenced to CFCl₃), corresponding to the fluorine atom being coupled to the two adjacent methylene protons. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region. C-Cl Stretch: An absorption in the 700-800 cm⁻¹ region. Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 172, with a characteristic M+2 isotope peak (~1/3 the intensity) due to the presence of ³⁷Cl. Key Fragments: Fragments corresponding to the loss of F (m/z 153), CO (m/z 144), and the formation of the 4-chlorobenzoyl cation (m/z 139) are expected. [4][5]|

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block for synthesizing biologically active compounds.

-

Pharmaceutical Intermediates: The molecule serves as a precursor for creating more complex active pharmaceutical ingredients (APIs). [1]The α-fluoroketone motif is a key pharmacophore in various enzyme inhibitors. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. [6][7]* Scaffold for Derivatization: Its dual reactive sites allow for systematic structural modifications. For instance, the ketone can be converted into various heterocycles, while the α-position can be functionalized to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. [1][8][9]* Agrochemical Synthesis: Similar to pharmaceuticals, this compound can be used to develop new pesticides and herbicides where the specific combination of halogen atoms contributes to biological activity and environmental persistence. [1][2]

Safety, Handling, and Toxicology

As a reactive α-haloketone, this compound must be handled with appropriate caution. The information below is a summary and should be supplemented by a thorough review of the substance's specific Safety Data Sheet (SDS). [10][11]

Hazard Identification

-

Toxicity: Harmful if swallowed. [10]α-haloketones as a class are known to be alkylating agents and can be toxic. [12][13]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [11]* Handling Precautions: Avoid formation of dust and aerosols. [14]Do not breathe dust, fume, gas, mist, vapors, or spray. [11]Wash hands and any exposed skin thoroughly after handling. [10][11][15]Do not eat, drink, or smoke when using this product. [10][15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [10][11]* Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [11][14]* Respiratory Protection: Use only outdoors or in a well-ventilated area. [11]If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. [10][11]

Storage and Handling

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. [3][15][16]Keep container tightly closed and store under an inert gas (nitrogen or argon) at 2-8°C. [3]Store locked up. [11][15]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [15]

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. [11]* If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. [11][14]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]* If Swallowed: Rinse mouth. Get medical help. [10]Do NOT induce vomiting. [14]

Conclusion

This compound is a specialized chemical intermediate with significant utility in modern organic synthesis. Its value is rooted in the strategic placement of chloro and fluoro substituents, which provides a versatile platform for constructing novel molecules with potential applications in medicine and agriculture. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting.

References

- EvitaChem. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (EVT-320684). EvitaChem.

- Echemi. 1-(4-Chloro-2-fluorophenyl)ethanone SDS, 175711-83-8 Safety Data Sheets. Echemi.com.

- Smolecule. 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone | 1183199-32-7. Smolecule.

- Echemi. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Safety Data Sheets. Echemi.com.

- ChemicalBook. This compound. ChemicalBook.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone. ChemicalBook.

- SAFETY DATA SHEET. (2011). 4'-Chloroacetophenone.

- PubChemLite. 1-(4-chlorophenyl)-2,2-difluoroethanone. PubChemLite.

- CymitQuimica. This compound. CymitQuimica.

- ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate.

- Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Toxicologic pathology, 44(5), 763–783.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis.

- Fisher Scientific. SAFETY DATA SHEET - 4'-Fluoroacetophenone. Fisher Scientific.

- NIST. Ethanone, 1-(4-chlorophenyl)- Mass spectrum (electron ionization). NIST WebBook.

- Chemical-Suppliers. This compound | CAS 329-78-2. Chemical-Suppliers.

- NIST. Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.

- Benchchem. An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

- ChemicalBook. 1-(4-Fluorophenyl)-2-phenyl-ethanone(347-84-2)IR1. ChemicalBook.

- National Toxicology Program. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. U.S. Department of Health and Human Services.

- ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... ResearchGate.

- NIST. Ethanone, 1-(2-chlorophenyl)-. NIST WebBook.

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.

- NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook.

- Benchchem. 1-(4-Chlorophenyl)ethanol chemical structure and formula. Benchchem.

- Benchchem. Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide. Benchchem.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed.

- SciELO. (2024). Article. SciELO.

- PubMed Central. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central.

- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.

- ChemicalBook. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR spectrum. ChemicalBook.

- SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. Buy 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone | 1183199-32-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 329-78-2 [m.chemicalbook.com]

- 4. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (EVT-320684) | 321-37-9 [evitachem.com]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fr [fishersci.fr]

Physicochemical properties of 2-Fluoro-4'-chloroacetophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and handling protocols for 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). As a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of this compound's characteristics is paramount for researchers and drug development professionals.[1] This document synthesizes data from established chemical suppliers and databases to offer field-proven insights into its properties, spectroscopic signatures, reactivity, and safe handling. The guide is structured to serve as a practical resource, moving from fundamental identification to detailed experimental considerations, thereby empowering scientists to utilize this versatile intermediate with confidence and precision.

Introduction and Molecular Identification

2-Chloro-4'-fluoroacetophenone is a substituted acetophenone derivative that has garnered significant interest as a versatile synthetic intermediate. Its structure is distinguished by two key features that dictate its utility: a fluorine atom on the phenyl ring and an α-chloro substituent on the acetyl group. The fluorine atom can significantly influence the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs), such as metabolic stability and bioavailability, while the α-chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse chemical moieties.

It is crucial to distinguish this compound, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2) , from its isomer, 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), where the chlorine atom is located on the phenyl ring. This guide focuses exclusively on the former, which is a solid at room temperature and possesses the reactive α-chloro ketone functionality.

Molecular Structure

The structural representation of 2-Chloro-4'-fluoroacetophenone highlights the key functional groups.

Caption: Molecular Structure of 2-Chloro-4'-fluoroacetophenone.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 456-04-2 | [2][3][4] |

| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone | [4][5] |

| Molecular Formula | C₈H₆ClFO | [2][3][4] |

| Molecular Weight | 172.58 g/mol | [2][3][5] |

| InChI Key | UJZWJOQRSMOFMA-UHFFFAOYSA-N | [2][3][4] |

| SMILES | FC1=CC=C(C=C1)C(=O)CCl | [2][3][4] |

| EC Number | 207-256-4 | [3][6] |

Core Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and application in experimental design. 2-Chloro-4'-fluoroacetophenone is a crystalline solid at ambient temperature, which can simplify weighing and dispensing operations.

| Property | Value | Source(s) |

| Appearance | White to light yellow or yellow-beige crystals, flakes, or powder. | [2][4][7][8] |

| Melting Point | 47-50 °C (lit.) | [2][3][7] |

| Boiling Point | 247 °C (at 760 mmHg) | [2][7] |

| Flash Point | >110 °C (>230 °F) | [2][7] |

| Water Solubility | Insoluble | [2][7][8] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][7][8] |

| Sensitivity | Lachrymatory | [2][8] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to verify the identity and purity of starting materials, a cornerstone of reproducible research.

Caption: Analytical workflow for the characterization of 2-Chloro-4'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural information. Key expected signals include:

-

A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), typically observed around δ 4.5-4.8 ppm.

-

A complex set of multiplets in the aromatic region (δ 7.0-8.1 ppm) for the four protons on the fluorophenyl ring. Due to coupling with the ¹⁹F nucleus, these protons will appear as two sets of signals, each resembling a doublet of doublets (an AA'BB' system).

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals include:

-

A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.

-

Four distinct signals for the aromatic carbons, with their chemical shifts and multiplicities affected by one- and two-bond coupling to fluorine (¹JCF, ²JCF). The carbon directly attached to the fluorine will show a large coupling constant.

-

A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 190-195 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[5]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1500-1600 cm⁻¹ range.

-

C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected around 1220-1260 cm⁻¹.

-

C-Cl Stretch: A medium to strong band for the alkyl-chloride is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns, further validating the structure.[9]

-

Molecular Ion (M⁺): The spectrum will exhibit two molecular ion peaks at m/z 172 and m/z 174, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is definitive proof of the presence of one chlorine atom.

-

Major Fragmentation: The most prominent fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl and the chloromethyl group. This results in the loss of the •CH₂Cl radical to form the highly stable 4-fluorobenzoyl cation [FC₆H₄CO]⁺, which is typically the base peak at m/z 123.

Chromatographic Purity Assessment

-

Methodology: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for assessing the purity of this compound due to its thermal stability and volatility. A non-polar capillary column (e.g., DB-1 or DB-5) can be used with a temperature gradient program (e.g., starting at 100 °C and ramping to 250 °C) to separate the main component from any potential impurities.

-

Validation: The purity is determined by the area percentage of the main peak. This protocol is self-validating through the use of a blank injection to ensure system cleanliness and the analysis of a known standard, if available, to confirm retention time. An assay of ≥98.5% is common for commercial-grade material.[4]

Reactivity, Stability, and Safe Handling

Chemical Reactivity Profile

The synthetic utility of 2-Chloro-4'-fluoroacetophenone stems from its α-haloketone structure. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution . This allows for the straightforward synthesis of a wide range of derivatives by reacting it with nucleophiles such as amines, thiols, and carbanions. It is also a key reactant in condensation reactions, for example, with N-methyl-4-(methylthio)benzamidine to yield substituted imidazole compounds.[3][8]

Stability and Storage

The compound is stable under normal laboratory conditions.[10] However, to ensure long-term integrity and prevent degradation, the following storage conditions are recommended:

-

Container: Store in a tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture or oxygen.[2][7]

-

Environment: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[10]

Hazard Identification and Safe Handling

2-Chloro-4'-fluoroacetophenone is classified as a hazardous substance and requires careful handling to minimize risk.[7]

-

Primary Hazards: It is corrosive, a lachrymator (tear-inducing agent), and can cause severe skin burns and serious eye damage.[2][5][6] It may also cause respiratory irritation.[5][7][11]

-

Safe Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][11]

-

Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatula) for weighing and transferring.

-

Waste Disposal: Dispose of waste materials and contaminated clothing in accordance with local, state, and federal regulations.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[6] In all cases of exposure, seek immediate medical attention.

-

Applications in Research and Drug Development

2-Chloro-4'-fluoroacetophenone is a cornerstone intermediate in the synthesis of high-value molecules.

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various APIs, including certain antiviral and antifungal agents. Its structure is found within intermediates for drugs like Fluvastatin and is related to impurities of Ticagrelor.[3][7] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic profile and binding affinity.

-

General Organic Synthesis: Beyond pharmaceuticals, it is used to create complex heterocyclic structures, such as substituted imidazoles, which are prevalent motifs in both medicinal and materials chemistry.[3][8] Its predictable reactivity makes it a reliable tool for building molecular complexity.

Conclusion

2-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate defined by its distinct physicochemical properties and versatile reactivity. Its solid state, well-characterized spectroscopic profile, and the activated α-chloro group make it an indispensable tool for synthetic chemists. By adhering to the analytical, handling, and safety protocols outlined in this guide, researchers and drug development professionals can effectively and safely leverage this compound to advance innovation in pharmaceutical, agrochemical, and materials science.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4'-fluoroacetophenone. PubChem Compound Summary for CID 120248. Retrieved from [Link]

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Autech. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chloro-p-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-氯-4′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. B22188.22 [thermofisher.com]

- 5. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 7. 2-Chloro-4'-fluoroacetophenone | 456-04-2 [amp.chemicalbook.com]

- 8. 2-Chloro-4'-fluoroacetophenone CAS#: 456-04-2 [m.chemicalbook.com]

- 9. α-Chloro-p-fluoroacetophenone [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-fluoroethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-fluoroethanone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-fluoroketone moiety and a chlorophenyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and potential applications of this important synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| CAS Number | 329-78-2 | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 73-75 °C at 0.4 Torr | [3] |

| Predicted Density | 1.247 g/cm³ | [3] |

| InChI Key | PYJRFTYRPATKFJ-UHFFFAOYSA-N | [4][1] |

Synthesis of this compound

The synthesis of α-fluoroketones such as this compound can be approached through several synthetic strategies. A common and effective method involves the direct α-fluorination of the corresponding ketone, 1-(4-chlorophenyl)ethanone, or the nucleophilic substitution of a suitable leaving group, such as bromine, from an α-haloketone precursor.

Method 1: Direct α-Fluorination of 1-(4-Chlorophenyl)ethanone

This approach utilizes an electrophilic fluorinating agent to directly introduce a fluorine atom at the α-position of the ketone. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly employed for this transformation under mild conditions.[5][6]

Experimental Protocol:

Reaction Scheme:

Caption: Synthesis via direct fluorination.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Selectfluor®: This reagent is chosen for its relative safety and ease of handling compared to other electrophilic fluorinating agents. It provides good yields for the α-fluorination of ketones.[5][6]

-

Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the fluorination reaction.

-

Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

Method 2: Nucleophilic Fluoride Substitution

An alternative route involves the nucleophilic substitution of an α-bromo precursor, 2-bromo-1-(4-chlorophenyl)ethanone (p-chlorophenacyl bromide), with a fluoride source.[7][8]

Experimental Protocol:

Reaction Scheme:

Caption: Synthesis via nucleophilic substitution.

Step-by-Step Methodology:

-

Preparation of Precursor: The starting material, 2-bromo-1-(4-chlorophenyl)ethanone, can be synthesized by the bromination of 1-(4-chlorophenyl)ethanone.[7]

-

Reaction Setup: In a round-bottom flask, suspend potassium fluoride (KF, excess) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) in a suitable solvent like acetonitrile.

-

Addition of Substrate: Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone in acetonitrile to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The residue is then subjected to an aqueous work-up and extraction, followed by purification via column chromatography.

Causality of Experimental Choices:

-

Potassium Fluoride: A common and cost-effective source of nucleophilic fluoride.

-

Phase-Transfer Catalyst: This is crucial to increase the solubility and reactivity of the fluoride salt in the organic solvent.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of significant interest in the pharmaceutical industry.[9] this compound, as a reactive intermediate, can be used in the synthesis of various pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). The α-fluoroketone moiety is a key pharmacophore that can participate in various chemical transformations to build more complex molecular architectures.

Derivatives of similar halogenated aromatic ketones have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: The halogenated aromatic ketone scaffold can be modified to develop compounds with broad-spectrum antimicrobial activity.[10]

-

Modulators of Dopaminergic Activity: These structures can serve as a basis for designing therapeutics for conditions like Parkinson's disease.[10]

-

General Pharmaceutical Intermediates: This class of compounds is widely used in the synthesis of APIs for various therapeutic areas.[10][11][12][13]

Analytical Methodologies

The purity and identity of this compound are critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is recommended for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment of this compound.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons: Doublets around δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂F): A doublet of triplets or a complex multiplet in the region of δ 5.0-6.0 ppm, due to coupling with the adjacent fluorine atom and potentially long-range couplings.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂F): A doublet in the region of δ 80-90 ppm, due to the large one-bond carbon-fluorine coupling constant.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for closely related compounds, the following precautions are recommended:[14][15][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.[17][18]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its synthesis is achievable through established fluorination and nucleophilic substitution methodologies. The presence of both chloro and fluoro substituents provides a unique handle for medicinal chemists to modulate the properties of target molecules. This guide provides a foundational understanding of its synthesis, properties, and analytical characterization to aid researchers in its effective utilization in their scientific endeavors.

References

-

PubChem. (n.d.). 1-(4-chlorophenyl)-2-fluoroethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-chlorophenyl)-2,2-difluoroethanone. Retrieved from [Link]

-

Merck Index Online. (n.d.). p-Chlorophenacyl Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. Retrieved from [Link]

- Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4 from: Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. Retrieved from [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

PubChem. (n.d.). p-Chlorophenacyl bromide. Retrieved from [Link]

- Sharma, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 359-399.

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound CAS#: 329-78-2 [m.chemicalbook.com]

- 4. PubChemLite - 1-(4-chlorophenyl)-2-fluoroethan-1-one (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. p-Chlorophenacyl Bromide [drugfuture.com]

- 8. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone | 1183199-32-7 [smolecule.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fr [fishersci.fr]

- 18. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to the Spectral Data of p-Chloro-alpha-fluoroacetophenone

This guide provides a comprehensive analysis of the spectral data for p-Chloro-alpha-fluoroacetophenone, also known as 2-chloro-1-(4-fluorophenyl)ethanone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the unequivocal identification and characterization of this compound.

Introduction: The Significance of p-Chloro-alpha-fluoroacetophenone

p-Chloro-alpha-fluoroacetophenone (CAS No. 456-04-2) is a halogenated acetophenone derivative with a molecular formula of C₈H₆ClFO and a molecular weight of 172.58 g/mol . Its structure incorporates a p-fluorophenyl ring, a carbonyl group, and an alpha-chloromethyl group, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The precise characterization of its chemical structure is paramount for ensuring the purity, efficacy, and safety of any downstream applications. Spectroscopic analysis provides the necessary tools for this rigorous identification.

This guide will explore the spectral data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Each section will detail the experimental methodology, the interpretation of the resulting spectra, and the causal relationship between the molecular structure and the observed spectral features.

Molecular Structure and Spectroscopic Overview

The structural features of p-chloro-alpha-fluoroacetophenone give rise to a unique spectroscopic fingerprint. The interplay of the aromatic ring, the electron-withdrawing carbonyl group, and the halogen substituents dictates the electronic and vibrational properties of the molecule, which are in turn probed by different spectroscopic techniques.

Figure 1. Molecular structure of p-Chloro-alpha-fluoroacetophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond to a higher vibrational state.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of p-chloro-alpha-fluoroacetophenone can be analyzed directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its minimal sample preparation and high-quality results.

Methodology:

-

Instrument Preparation: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid p-chloro-alpha-fluoroacetophenone is placed directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

The choice of the ATR method is based on its ability to analyze solid samples in their native state, avoiding the need for preparing KBr pellets, which can be hygroscopic and introduce variability.[1]

Spectral Interpretation

The FT-IR spectrum of p-chloro-alpha-fluoroacetophenone is characterized by several key absorption bands that correspond to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Ketone (conjugated) |

| ~1600, ~1500, ~1400 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl-F |

| ~850 | C-H out-of-plane bend | p-disubstituted benzene |

| ~750 | C-Cl stretch | Alkyl-Cl |

Key Insights:

-

The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. Its position is influenced by conjugation with the aromatic ring, which delocalizes electron density and lowers the stretching frequency compared to a non-conjugated ketone.[2]

-

The presence of bands in the 1600-1400 cm⁻¹ region confirms the existence of the aromatic ring.

-

A distinct band around 1250 cm⁻¹ is indicative of the C-F stretching vibration of the fluorinated benzene ring.

-

The C-Cl stretching vibration of the alpha-chloromethyl group is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made. For p-chloro-alpha-fluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: Solution-State NMR

High-resolution NMR spectra are acquired by dissolving the sample in a deuterated solvent and placing it in a high-field NMR spectrometer.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of p-chloro-alpha-fluoroacetophenone is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C).[3]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

¹⁹F NMR: A dedicated pulse sequence for fluorine is used. The wide chemical shift range of fluorine requires a larger spectral width.[4]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectrum.

The choice of a high-field spectrometer is crucial for achieving better signal dispersion and resolving complex coupling patterns, which is particularly important for this molecule due to the presence of fluorine, which can induce long-range couplings.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of p-chloro-alpha-fluoroacetophenone is expected to show two main sets of signals: those from the aromatic protons and the signal from the alpha-chloromethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet of doublets | 2H | Aromatic protons ortho to C=O |

| ~7.2 | Doublet of doublets | 2H | Aromatic protons meta to C=O |

| ~4.7 | Singlet | 2H | -CH₂Cl |

Key Insights:

-

The aromatic region will display a characteristic AA'BB' system due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons meta to the carbonyl group (~7.2 ppm).

-

The protons of the alpha-chloromethyl group (-CH₂Cl) will appear as a singlet at a downfield position (~4.7 ppm) due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~166 (d, ¹JCF ≈ 255 Hz) | C-F (Aromatic) |

| ~132 (d, ³JCF ≈ 10 Hz) | C-H (Aromatic, ortho to C=O) |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C (Aromatic, ipso to C=O) |

| ~116 (d, ²JCF ≈ 22 Hz) | C-H (Aromatic, meta to C=O) |

| ~46 | -CH₂Cl |

Key Insights:

-

The carbonyl carbon will resonate at a very low field (~190 ppm).

-

The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.

-

The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for unambiguous assignment.

-

The alpha-chloromethyl carbon will appear around 46 ppm.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment in the molecule.[6]

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -105 | Multiplet |

Key Insights:

-

The single fluorine atom on the aromatic ring will give rise to one signal. Its chemical shift is influenced by the electronic nature of the other substituents on the ring.

-

The signal will be a multiplet due to coupling with the neighboring aromatic protons. The coupling constants can provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[8]

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

The use of 70 eV for ionization is a standard practice that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[9]

Mass Spectrum and Fragmentation Analysis

The mass spectrum of p-chloro-alpha-fluoroacetophenone will exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Proposed Structure |

| 172/174 | [M]⁺• | C₈H₆ClFO⁺• |

| 123 | [M - CH₂Cl]⁺ | C₇H₄FO⁺ |

| 95 | [C₆H₄F]⁺ | C₆H₄F⁺ |

Key Insights:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 172 and 174 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[8]

-

Alpha-Cleavage: A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the alpha-carbon (alpha-cleavage), leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of the stable p-fluorobenzoyl cation at m/z 123.

-

Further Fragmentation: The p-fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form the p-fluorophenyl cation at m/z 95.

Figure 2. Proposed mass spectral fragmentation pathway.

Conclusion

The comprehensive spectral analysis of p-chloro-alpha-fluoroacetophenone using FT-IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry provides a robust and self-validating system for its structural elucidation and characterization. Each technique offers complementary information, and the correlation of the data from all methods allows for an unambiguous confirmation of the molecule's identity. This in-depth understanding of its spectral properties is fundamental for its application in research and development, particularly in the synthesis of novel chemical entities.

References

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Chemguide. (n.d.). The M+2 peak in a mass spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 1-(2-Chloro-4-fluorophenyl)ethanone. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 13C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. omicsonline.org [omicsonline.org]

- 6. azom.com [azom.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Solubility of 1-(4-Chlorophenyl)-2-fluoroethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)-2-fluoroethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a halogenated ketone with potential applications in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, purification, and various stages of chemical synthesis. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an exploration of predictive modeling techniques.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a pivotal physicochemical property that influences numerous critical aspects.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[4] Consequently, understanding and optimizing the solubility of a drug candidate like this compound in both aqueous and organic media is a fundamental requirement.

Organic solvents play a crucial role throughout the lifecycle of a pharmaceutical compound. They are instrumental in:

-

Synthesis and Purification: Acting as reaction media and enabling crystallization for purification.

-

Formulation: Serving as vehicles in liquid dosage forms or during the manufacturing of solid dosage forms.

-

Analytical Characterization: Dissolving the compound for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[5]

This guide will delve into the specific solubility profile of this compound, providing both the foundational knowledge and practical methodologies required by researchers in the field.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution.[6][7] This process is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[5][6][8]

The dissolution of this compound involves the disruption of two sets of intermolecular forces: those within the crystal lattice of the solute (solute-solute interactions) and those within the solvent (solvent-solvent interactions).[9] Concurrently, new interactions are formed between the solute and solvent molecules (solute-solvent interactions).[9][10] The overall process can be conceptualized as a three-step thermodynamic cycle.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [11] |

| Molecular Weight | 172.58 g/mol | [11] |

| Melting Point | 54 °C | [11] |

| Boiling Point | 73-75 °C (at 0.4 Torr) | [11] |

| Appearance | Off-white to light yellow solid | [11] |

The presence of a polar carbonyl group, a moderately polar carbon-fluorine bond, and a relatively nonpolar chlorophenyl group in this compound suggests a nuanced solubility profile. It is expected to exhibit moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium solubility assay, often referred to as the shake-flask method, is considered the gold standard.[12][13]

Equilibrium Solubility (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.[15]

-

Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[12][15] The time required for equilibration can vary depending on the compound and solvent.[13]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12][16]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC with UV detection.[12][16] A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

High-Throughput Solubility Screening

In early drug discovery, when numerous compounds need to be evaluated, high-throughput solubility screening methods are often employed.[17][18] These methods are faster and require less material than the traditional shake-flask method.[18] Examples include miniaturized shake-flask methods and methods based on precipitation detection.[18][19] While providing valuable relative solubility data, these methods may be less accurate than the equilibrium solubility method.[20]

Predictive Models for Solubility Estimation

In silico methods for predicting solubility are valuable tools for prioritizing compounds and guiding experimental design, saving time and resources.[21][22] These models can be broadly categorized into two types:

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that estimates activity coefficients in non-ideal mixtures.[23][24] By breaking down the this compound molecule and the solvent into their constituent functional groups, UNIFAC can predict the solubility based on the interactions between these groups.[24]

Quantum Mechanics-Based Methods (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties, including solubility, from first principles.[25][26][27] It uses quantum chemical calculations to determine the screening charge density on the surface of the solute and solvent molecules.[27] This information is then used in a statistical mechanics framework to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.[25][26]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: Based on the "like dissolves like" principle, polar solvents are generally expected to be better solvents for this moderately polar compound than nonpolar solvents.[6][28]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[7][29][30] However, there are exceptions where solubility decreases with increasing temperature.[7][29] The effect of temperature on the solubility of this compound should be determined experimentally.

-

Presence of Other Solutes: The presence of other dissolved substances can affect solubility through various mechanisms, such as the common ion effect or changes in solvent properties.[7]

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its successful development and application. This guide has outlined the fundamental principles of solubility, provided a detailed protocol for its experimental determination using the gold-standard shake-flask method, and introduced powerful predictive models like UNIFAC and COSMO-RS. By employing a combination of experimental and computational approaches, researchers can efficiently characterize and optimize the solubility of this and other promising drug candidates, thereby accelerating the drug development pipeline.

References

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed. [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

Solute-Solvent Interactions Definition. Fiveable. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Solubility and Solute Solvent Interactions. YouTube. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline. [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

Solute-Solvent Interaction. Walsh Medical Media. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Solubility. Wikipedia. [Link]

-

Equilibrium solubility measurement. Bio-protocol. [Link]

-

Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

A High Throughput Solubility Assay For Drug Discovery. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. California State University, Los Angeles. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology. [Link]

-

Biochemistry, Dissolution and Solubility. National Institutes of Health. [Link]

-

Solubility. Purdue University. [Link]

-

Solubility - Concept. JoVE. [Link]

-

(PDF) Predicting solubilities in polymer systems using COSMO-RS. ResearchGate. [Link]

-

UNIFAC theory. SCM. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]

-

Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. PubMed. [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

4'-Fluoroacetophenone. Solubility of Things. [Link]

-

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. PubChem. [Link]

-

1-(4-chlorophenyl)-2,2,2-trifluoroethanone - CAS:321-37-9. Sunway Pharm Ltd. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

1-(4-chlorophenyl)-2,2-difluoroethanone. PubChem. [Link]

-

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. This compound CAS#: 329-78-2 [m.chemicalbook.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. solvescientific.com.au [solvescientific.com.au]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. d-nb.info [d-nb.info]

- 22. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 23. scm.com [scm.com]

- 24. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 26. researchgate.net [researchgate.net]

- 27. zenodo.org [zenodo.org]

- 28. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 29. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Solubility [chem.fsu.edu]

A Comprehensive Technical Guide to the Thermal Properties of 1-(4-Chlorophenyl)-2-fluoroethanone

This guide provides an in-depth analysis of the melting and boiling points of 1-(4-Chlorophenyl)-2-fluoroethanone, a compound of interest in synthetic chemistry and drug development. We will explore the theoretical underpinnings of these fundamental physical properties, present validated experimental methodologies for their determination, and discuss the implications for laboratory practice and material handling.

Introduction: The Significance of Thermal Properties

This compound, also known as 2-Fluoro-4'-chloroacetophenone, is a halogenated ketone with applications as a building block in the synthesis of more complex molecules. An accurate understanding of its melting and boiling points is paramount for researchers and drug development professionals. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities typically depress the melting point and broaden the melting range.[1][2]

-

Reaction Condition Optimization: Knowledge of the boiling point is essential for designing purification protocols such as distillation and for setting appropriate temperatures for chemical reactions to avoid degradation.

-

Safe Handling and Storage: Understanding the physical state of a compound at various temperatures ensures safe handling and appropriate storage conditions. The provided data indicates this compound should be stored under an inert gas at 2-8°C.[3]

Physicochemical Data Summary

The key thermal properties of this compound are summarized in the table below. This data serves as a crucial reference for any experimental work involving this compound.

| Property | Value | Conditions |

| Melting Point | 54 °C | Standard Pressure |

| Boiling Point | 73-75 °C | 0.4 Torr |

| Appearance | Off-white to light yellow Solid | Room Temperature |

Data sourced from ChemicalBook[3].

Theoretical Framework: Molecular Structure and Intermolecular Forces

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces between its molecules.[2] For this compound, the following factors are at play:

-

Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms, as well as the carbonyl group (C=O), creates significant bond dipoles within the molecule. This results in a net molecular dipole, leading to strong dipole-dipole attractions between neighboring molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. The size and shape of the molecule influence the strength of these forces.

-

Crystalline Structure: In the solid state, the molecules arrange themselves into a crystal lattice. The energy required to overcome these lattice forces to transition into the liquid phase defines the melting point.[1] The compound's off-white to light yellow solid appearance at room temperature is consistent with its reported melting point of 54°C.[3]